4-Methylcyclohex-3-ene-1-carboxylic acid
CAS No.: 4342-60-3
Cat. No.: VC4134654
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4342-60-3 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 4-methylcyclohex-3-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10) |
Standard InChI Key | OYOQOLNBTPTFEM-UHFFFAOYSA-N |
SMILES | CC1=CCC(CC1)C(=O)O |
Canonical SMILES | CC1=CCC(CC1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isomerism
4-Methylcyclohex-3-ene-1-carboxylic acid (C₈H₁₂O₂, molecular weight 140.18 g/mol) features a six-membered cyclohexene ring with a methyl group at carbon 4 and a carboxylic acid group at carbon 1 . The double bond between carbons 3 and 4 introduces geometric isomerism, while the carboxylic acid group at position 1 creates a chiral center, enabling enantiomeric forms. The (1R)-enantiomer (CAS 121424-36-0) has been isolated and characterized for asymmetric synthesis applications .
The compound’s IUPAC name is 4-methylcyclohex-3-ene-1-carboxylic acid, with alternative names including 3-cyclohexene-1-carboxylic acid, 4-methyl- and 4-methyl-3-cyclohexenecarboxylic acid . Its SMILES notation is CC1=CCC(C(=O)O)CC1, reflecting the methyl group at position 4 and the carboxylic acid at position 1 .
Spectral and Computational Data
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NMR Spectroscopy: The NMR spectrum reveals distinct signals for the methyl group (δ ~21 ppm), olefinic carbons (δ ~125–130 ppm), and the carboxylic acid carbon (δ ~175 ppm) .
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Mass Spectrometry: Electron ionization (EI) mass spectra show a molecular ion peak at m/z 140, with fragmentation patterns consistent with cyclohexene ring cleavage and decarboxylation .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch) confirm the carboxylic acid functional group .
Synthesis and Purification
Industrial Synthesis Routes
The compound is typically synthesized via Diels-Alder reactions between α,β-unsaturated carbonyl compounds and dienes, followed by oxidation and purification steps. For example, reaction of 2-methyl-1,3-butadiene with acrylic acid yields the cyclohexene carboxylate intermediate, which is subsequently hydrolyzed to the carboxylic acid .
Laboratory-Scale Methods
Small-scale synthesis often employs catalytic hydrogenation of aromatic precursors or enzymatic resolution to isolate enantiomers. The (1R)-enantiomer is produced using chiral catalysts such as Jacobsen’s cobalt-salen complexes, achieving enantiomeric excess (ee) >97% .
Purification and Quality Control
Purification is achieved via recrystallization from ethanol/water mixtures, yielding >98% purity (GC) . Vendors such as TCI America provide the compound in crystalline form, with storage recommendations at <15°C to prevent dimerization .
Physical and Chemical Properties
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Melting Point | 98–102°C | |
Boiling Point | 285°C (predicted) | |
Density | 1.09 g/cm³ | |
Solubility | Slight in water; soluble in ethanol, acetone |
Reactivity Profile
The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. For instance, treatment with methanol and sulfuric acid yields methyl 4-methyl-3-cyclohexene-1-carboxylate (CAS 6493-79-4), a volatile ester used in fragrances . The double bond participates in hydrogenation, epoxidation, and Diels-Alder reactions, enabling diversification into derivatives like 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its cyclohexene scaffold mimics natural terpenoids, facilitating drug-receptor interactions . The Fmoc-protected derivative is critical in solid-phase peptide synthesis (SPPS), enabling efficient production of peptide libraries .
Material Science
Functionalization of the carboxylic acid group yields monomers for polyesters and polyamides. These polymers exhibit enhanced thermal stability and are used in coatings and adhesives .
Asymmetric Catalysis
The (1R)-enantiomer is employed in chiral resolution and as a ligand in transition-metal catalysis. For example, rhodium complexes of this compound catalyze asymmetric hydrogenation of α,β-unsaturated ketones with >90% ee .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315: Skin irritation | Wear protective gloves | |
H319: Eye irritation | Use eye protection | |
H335: Respiratory irritation | Use in well-ventilated areas |
Vendor | Purity | Packaging | Price (INR) |
---|---|---|---|
TCI America | >98% | 1 g | ₹4,200 |
AChemBlock | 97% | 250 mg | Custom quote |
Prices exclude taxes and shipping costs. Bulk purchases (e.g., 5 g from TCI America) reduce unit costs by ~20% .
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